molecular formula C16H25BO4 B1528116 2-(4-((2-Methoxyethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1580442-16-5

2-(4-((2-Methoxyethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1528116
M. Wt: 292.2 g/mol
InChI Key: LUXOGZXYNLIHRM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. The molecular structure of “2-(4-((2-Methoxyethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is not explicitly provided in the sources I found .


Chemical Reactions Analysis

The chemical reactions involving “2-(4-((2-Methoxyethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” are not explicitly mentioned in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, solubility, and more. The specific physical and chemical properties of “2-(4-((2-Methoxyethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” are not explicitly provided in the sources I found .

Scientific Research Applications

Synthesis and Reactivity This compound is crucial in the synthesis of modified phenylboronic acid derivatives, showing potential in inhibiting serine proteases, including thrombin. The creation of these derivatives involves ortho-modification, enhancing their reactivity and potential biological applications without focusing on drug use or dosage (Spencer et al., 2002).

Material Science and Polymer Chemistry It also plays a significant role in the precision synthesis of poly(3-hexylthiophene) through catalyst-transfer Suzuki-Miyaura coupling polymerization. This process yields polymers with narrow molecular weight distributions and high regioregularity, demonstrating its importance in the development of conjugated polymers for electronic applications (Yokozawa et al., 2011).

Electrochemical Applications In the context of lithium-ion batteries, derivatives of this compound, like Phenyl tris-2-methoxydiethoxy silane, have been investigated for their ability to enhance the performance and safety of PC-based electrolytes. This research shows the compound's potential in improving the electrochemical stability and efficiency of energy storage systems (Xia et al., 2008).

Sensor Technology and Bioimaging A derivative synthesized for the detection of H2O2 in living cells showcases the application of this compound in developing sensitive and selective probes for biological and chemical sensors. This highlights its utility in bioimaging and the monitoring of cellular processes (Nie et al., 2020).

Safety And Hazards

The safety and hazards of a compound refer to its potential risks and dangers during handling and use. The specific safety and hazards of “2-(4-((2-Methoxyethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” are not explicitly provided in the sources I found .

Future Directions

The future directions of a compound refer to its potential applications and research directions. The specific future directions of “2-(4-((2-Methoxyethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” are not explicitly provided in the sources I found .

properties

IUPAC Name

2-[4-(2-methoxyethoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BO4/c1-15(2)16(3,4)21-17(20-15)14-8-6-13(7-9-14)12-19-11-10-18-5/h6-9H,10-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUXOGZXYNLIHRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-((2-Methoxyethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-((2-Methoxyethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-((2-Methoxyethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-((2-Methoxyethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-((2-Methoxyethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-((2-Methoxyethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-((2-Methoxyethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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